molecular formula C18H16FN3OS2 B2373666 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476464-84-3

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2373666
CAS No.: 476464-84-3
M. Wt: 373.46
InChI Key: XBYPVKIPYVWLJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with a thiadiazole derivative . For example, a substituted benzyl chloride can be added to a solution of a thiadiazole derivative and KOH in DMF. The resulting mixture is then stirred at 90 °C for 10 minutes under microwave irradiation .

Scientific Research Applications

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, closely related to the chemical structure of interest, were synthesized and evaluated for their antituberculosis activity. Among these, a compound with a 4-fluorobenzyl group showed promising activity against Mycobacterium tuberculosis, highlighting the potential of fluorobenzyl-thio-thiadiazol derivatives in tuberculosis treatment (Jeankumar et al., 2013).

Anticancer Agents

Research on benzothiazole derivatives, which share a structural motif with the compound , reveals significant anticancer potential. New benzothiazole acylhydrazones synthesized for this purpose showed cytotoxic activity against various cancer cell lines, indicating the therapeutic promise of benzothiazole and thiadiazole hybrids in oncology (Osmaniye et al., 2018).

Antibacterial and Antifungal Activities

Novel substituted 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial properties. Some compounds exhibited appreciable antibacterial and antifungal activities, suggesting the utility of thiadiazole derivatives in developing new antimicrobial agents (Chandrakantha et al., 2014).

Fluorescence and Spectroscopic Applications

Substituent- and aggregation-related dual fluorescence effects were observed in selected 2-amino-1,3,4-thiadiazoles, demonstrating the potential of thiadiazole derivatives as fluorescence probes or components in molecular devices. This finding suggests applications in biology, molecular medicine, and analytical chemistry (Budziak et al., 2019).

Synthesis of Anticancer Agents

A facile method was developed for synthesizing novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, showing potent anticancer activity. This research underscores the importance of such derivatives in medicinal chemistry for cancer therapy (Gomha et al., 2017).

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-15-8-4-7-14(11-15)12-24-18-22-21-17(25-18)20-16(23)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYPVKIPYVWLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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